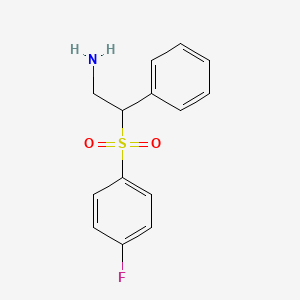

2-(4-氟-苯磺酰基)-2-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine” is a chemical compound with the molecular formula C14H14FNO2S . It is a derivative of 4-Fluorobenzenesulfonyl chloride, which is a fluorinated building block .

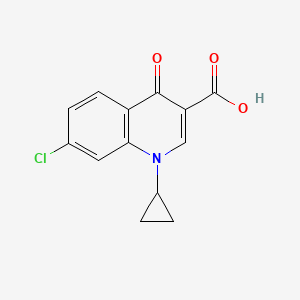

Molecular Structure Analysis

The molecular structure of “2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine” is represented by the formula C14H14FNO2S . This indicates that it contains 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom.科学研究应用

复杂分子的合成

对复杂分子的合成(如氟代联苯)的研究表明,某些中间体在创建具有显着药理潜力的化合物中至关重要。例如,2-氟-4-溴联苯的实用合成,它是制造非甾体抗炎和镇痛材料的关键中间体,展示了交叉偶联反应和重氮化过程在药物化学中的战略性应用 (Qiu 等人,2009)。这一研究领域对于开发新的治疗剂和了解它们的合成途径至关重要。

酶抑制研究

酶抑制剂在药物开发中发挥着关键作用,特别是在治疗阿尔茨海默病和癌症等疾病方面。苯并恶硼醇等化合物的研究(苯硼酸的衍生物)展示了酶抑制在治疗应用中的探索。苯并恶硼醇已显示出显着的生物活性,并且正在进行临床试验,以了解其抗菌、抗真菌和抗炎特性 (Adamczyk-Woźniak 等人,2009)。在此背景下研究 2-(4-氟-苯磺酰基)-2-苯乙胺可以揭示新的酶靶标和作用机制。

药理作用

相关化合物的药理作用,特别是在精神活性物质领域,为 2-(4-氟-苯磺酰基)-2-苯乙胺的潜在治疗应用提供了见解。对苯乙胺的研究评估了它们的中枢神经毒性、耐受性发展和身体依赖性,这对于了解新型精神活性药物的安全性与有效性至关重要 (Woolverton,1986)。探索 2-(4-氟-苯磺酰基)-2-苯乙胺在类似药理特征中的作用可以为安全有效治疗方法的开发提供有价值的信息。

作用机制

Target of Action

The primary target of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine is Aldose reductase (AKR1B1) . Aldose reductase is an enzyme involved in the reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols . It plays a crucial role in several diseases such as neuropathy and rheumatoid arthritis .

Mode of Action

This interaction could potentially alter the reduction of carbonyl-containing compounds .

Biochemical Pathways

The compound affects the biochemical pathways involving Aldose reductase. The enzyme catalyzes the NADPH-dependent reduction of carbonyl-containing compounds, playing a significant role in various biological functions

Result of Action

Given its target, it can be inferred that the compound may influence the activity of aldose reductase and subsequently alter the reduction of carbonyl-containing compounds .

生化分析

Biochemical Properties

2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be an excellent activating agent for the covalent attachment of biological substances to solid supports like Sepharose beads . Additionally, it is used as a reagent in protein studies by fluorine NMR . The nature of these interactions involves covalent bonding and activation processes that facilitate the study of proteins and other biomolecules.

Molecular Mechanism

The molecular mechanism of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an activating agent, facilitating covalent attachment and interaction with proteins and enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context, and result in changes in gene expression that influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is moisture-sensitive and requires specific storage conditions to maintain its stability . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, which are essential for understanding its potential therapeutic applications.

属性

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSOYUMEFGOXCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)

![3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1317314.png)

![Spiro[2.7]decan-4-one](/img/structure/B1317323.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

![7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide](/img/structure/B1317331.png)